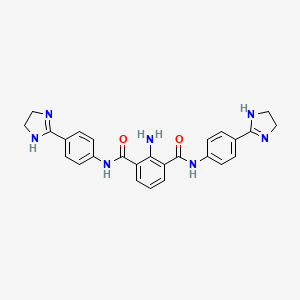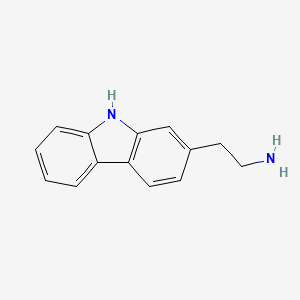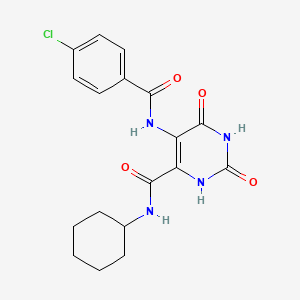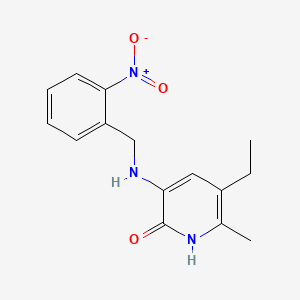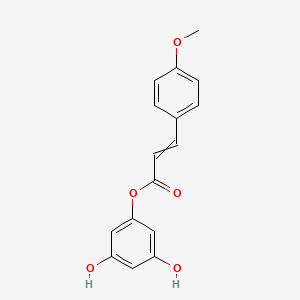
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a methoxy group on the acrylate moiety. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-methoxyphenylacrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the reagents used.
Scientific Research Applications
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Cancer Treatment: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacrylate: Similar structure but lacks the methoxy group.
4-Methoxyphenylacrylate: Similar structure but lacks the hydroxyl groups on the phenyl ring.
3,5-Dihydroxybenzoic Acid: Similar structure but lacks the acrylate moiety.
Uniqueness
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
25528-10-3 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O5/c1-20-14-5-2-11(3-6-14)4-7-16(19)21-15-9-12(17)8-13(18)10-15/h2-10,17-18H,1H3 |
InChI Key |
MFSAWRZYKSSGKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


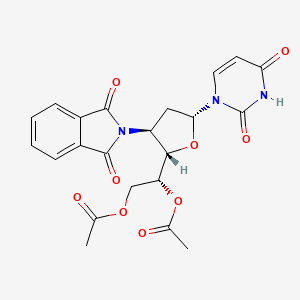
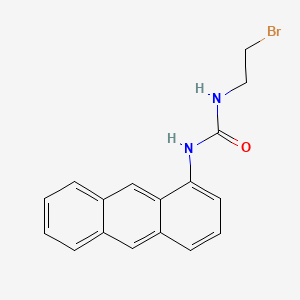
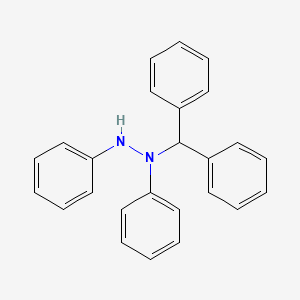
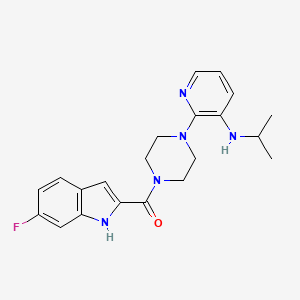
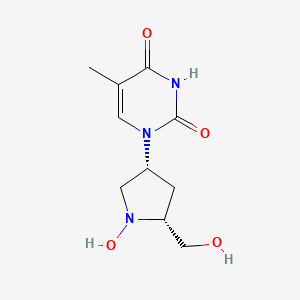
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

